molecular formula C21H16ClFO6 B11151037 methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate

Cat. No.: B11151037
M. Wt: 418.8 g/mol
InChI Key: SJBSZASTGHBMAM-UHFFFAOYSA-N
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Description

Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes a chromen-2-one core substituted with chloro, fluorophenyl, and oxoethoxy groups. It is of interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate typically involves multi-step organic reactions. One common synthetic route includes:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-methyl-2-oxo-2H-chromen-3-carboxylic acid and 4-fluorobenzaldehyde.

    Formation of Intermediate: The carboxylic acid is first converted to its corresponding acid chloride using reagents like thionyl chloride (SOCl₂).

    Coupling Reaction: The acid chloride is then reacted with 4-fluorobenzaldehyde in the presence of a base such as triethylamine to form an intermediate.

    Esterification: The intermediate is subjected to esterification using methanol and a catalyst like sulfuric acid to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to introduce additional functional groups.

    Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH₄) can convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: KMnO₄ in acidic or basic medium.

    Reduction: LiAlH₄ in anhydrous ether.

    Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

Scientific Research Applications

Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition of enzymes involved in inflammatory pathways.

    Receptors: Modulation of receptor activity, potentially affecting signal transduction pathways.

    DNA/RNA: Binding to nucleic acids, influencing gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the fluorophenyl group in methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate imparts unique electronic properties, potentially enhancing its biological activity and specificity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds

Biological Activity

Methyl {6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate, a synthetic compound belonging to the class of chromen-2-ones, has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and cytotoxic effects. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Chlorine atom at the 6-position.
  • Fluorophenyl group attached via an oxoethoxy linkage.
  • Methyl group at the 4-position of the chromen core.

The molecular formula is C21H18ClFO4C_{21}H_{18}ClFO_4 with a molecular weight of approximately 394.82 g/mol.

The synthesis typically involves multiple steps starting from phenolic compounds through methods such as Pechmann condensation, followed by alkylation and chlorination reactions. The mechanisms by which this compound exerts its biological effects include modulation of inflammatory pathways and cytotoxicity against various cancer cell lines.

Anti-inflammatory Activity

Recent studies have demonstrated that this compound exhibits significant anti-inflammatory properties. In vitro assays using LPS-stimulated macrophages revealed that this compound effectively reduces levels of pro-inflammatory cytokines such as IL-6, IL-1β, and TNF-α.

Table 1: Cytokine Reduction by Methyl {6-chloro...}

CytokineControl Level (pg/mL)Treated Level (pg/mL)Reduction (%)
IL-61004159
IL-1β803062.5
TNF-α903857.8

In this context, the compound's EC50 values were found to be significantly lower than those of standard anti-inflammatory agents, indicating its potential as a therapeutic candidate for inflammatory diseases .

Cytotoxicity Studies

In addition to its anti-inflammatory effects, methyl {6-chloro...} has shown promising cytotoxic activity against various cancer cell lines. The MTT assay results indicated that the compound has low toxicity in normal human cells while exhibiting potent cytotoxic effects on cancer cells.

Table 2: Cytotoxicity Profile

Cell LineIC50 (µM)
HeLa (Cervical)25
MCF7 (Breast)30
A549 (Lung)20

Case Studies

A notable case study involved testing methyl {6-chloro...} in a preclinical model of rheumatoid arthritis. The results indicated significant improvement in clinical scores and histological evaluations compared to untreated controls. The compound's ability to modulate immune responses was highlighted as a key mechanism underlying its therapeutic effects .

Properties

Molecular Formula

C21H16ClFO6

Molecular Weight

418.8 g/mol

IUPAC Name

methyl 2-[6-chloro-7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxochromen-3-yl]acetate

InChI

InChI=1S/C21H16ClFO6/c1-11-14-7-16(22)19(28-10-17(24)12-3-5-13(23)6-4-12)9-18(14)29-21(26)15(11)8-20(25)27-2/h3-7,9H,8,10H2,1-2H3

InChI Key

SJBSZASTGHBMAM-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=CC(=C(C=C12)Cl)OCC(=O)C3=CC=C(C=C3)F)CC(=O)OC

Origin of Product

United States

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